molecular formula C5H8BrNO2 B3055601 N-(1-Bromo-2-oxopropyl)acetamide CAS No. 65765-30-2

N-(1-Bromo-2-oxopropyl)acetamide

Cat. No.: B3055601
CAS No.: 65765-30-2
M. Wt: 194.03 g/mol
InChI Key: KXZBKYFFKANPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Bromo-2-oxopropyl)acetamide is a chemical compound with the molecular formula C5H8BrNO2 and a molecular weight of 194.03 g/mol. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Bromo-2-oxopropyl)acetamide typically involves the bromination of acetamide derivatives. One common method is the reaction of acetamide with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the acetamide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and acetamide, with the reaction being carried out in large reactors. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-Bromo-2-oxopropyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield N-substituted acetamides, while oxidation reactions can produce bromoacetates .

Scientific Research Applications

N-(1-Bromo-2-oxopropyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N-(1-Bromo-2-oxopropyl)acetamide involves its reactivity with nucleophiles and electrophiles. The bromine atom in the compound acts as a leaving group, allowing for various substitution reactions. The compound can also participate in oxidation and reduction reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

    N-Bromoacetamide: Similar in structure but lacks the oxopropyl group.

    Bromoacetates: Contain a bromine atom and an acetate group but differ in their overall structure.

    Acetamides: General class of compounds with an acetamide group but without the bromine atom.

Uniqueness

N-(1-Bromo-2-oxopropyl)acetamide is unique due to its specific structure, which includes both a bromine atom and an oxopropyl group. This unique combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

N-(1-bromo-2-oxopropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-3(8)5(6)7-4(2)9/h5H,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZBKYFFKANPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(NC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496497
Record name N-(1-Bromo-2-oxopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65765-30-2
Record name N-(1-Bromo-2-oxopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-Bromo-2-oxopropyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-Bromo-2-oxopropyl)acetamide
Reactant of Route 3
N-(1-Bromo-2-oxopropyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1-Bromo-2-oxopropyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1-Bromo-2-oxopropyl)acetamide
Reactant of Route 6
N-(1-Bromo-2-oxopropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.